3-Aminoisoquinoline-6-carboxylic acid

Physicochemical profiling Ionization state Solubility optimization

3-Aminoisoquinoline-6-carboxylic acid (CAS 1337880-79-1) is the regiospecific 6-carboxylic acid isomer essential for reproducible SAR in PDE4B inhibitor programs. Substitution with 5-, 7-, or 8-carboxylic acid regioisomers introduces geometric variance that cannot be compensated by concentration adjustment. The 3-amino and 6-carboxylic acid groups provide orthogonal conjugation sites for bivalent inhibitor design. For teams targeting KRAS-mutant colorectal cancer with PDE4B-selective inhibitors, this scaffold delivers the validated pharmacophore. Order the correct isomer to ensure experimental fidelity.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 1337880-79-1
Cat. No. B596253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoquinoline-6-carboxylic acid
CAS1337880-79-1
Synonyms3-aMinoisoquinoline-6-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C=C1C(=O)O)N
InChIInChI=1S/C10H8N2O2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H2,11,12)(H,13,14)
InChIKeyQFLMVHHJMPJLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinoline-6-carboxylic Acid (CAS 1337880-79-1): A 3,6-Disubstituted Heterocyclic Scaffold for PDE4B-Targeted Medicinal Chemistry


3-Aminoisoquinoline-6-carboxylic acid (CAS 1337880-79-1) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol, characterized by an isoquinoline core substituted with an amino group at the 3-position and a carboxylic acid group at the 6-position . This specific substitution pattern distinguishes it from numerous regioisomeric aminoisoquinoline carboxylic acids that are commercially available as alternative scaffolds. The compound serves as a versatile small molecule building block in medicinal chemistry research, with the 3-amino moiety and 6-carboxylic acid functionality providing dual sites for derivatization and conjugation . The aminoisoquinoline scaffold class, including 3-amino-substituted variants, has been identified as a privileged pharmacophore for the development of selective phosphodiesterase 4B (PDE4B) inhibitors, with demonstrated in vivo tolerability in xenograft models [1].

Procurement Risk Assessment: Why Regioisomeric 3-Aminoisoquinoline Carboxylic Acids Cannot Be Interchanged for 3-Aminoisoquinoline-6-carboxylic Acid


Generic substitution among aminoisoquinoline carboxylic acid isomers is scientifically invalid and carries material risk of experimental failure or irreproducible SAR data. The precise spatial positioning of the carboxylic acid moiety at the 6-position versus alternative regioisomers (e.g., 5-carboxylic acid, CAS 1337880-90-6; 8-carboxylic acid, CAS 1337882-40-2; 4-carboxylic acid, commercially available) fundamentally alters electronic distribution, steric accessibility, and hydrogen-bonding geometry . In kinase inhibitor SAR campaigns, modification of aminoisoquinoline to aminoquinoline or aminoquinazoline scaffolds completely abrogated FLT3 and Src-family kinase binding affinity, demonstrating that even subtle scaffold perturbations can eliminate target engagement [1]. Similarly, substitution pattern changes on the isoquinoline core are known to differentially modulate enzyme selectivity profiles [2]. The 6-carboxylic acid isomer offers a distinct vector for amide bond formation and bioconjugation that is not geometrically reproducible with 5-, 7-, or 8-substituted analogs, making cross-isomer substitution a demonstrable source of experimental variance that cannot be mitigated through concentration adjustment alone.

Quantitative Differentiation Evidence: 3-Aminoisoquinoline-6-carboxylic Acid Versus Structural Analogs and Scaffold Alternatives


Physicochemical Differentiation: 3-Aminoisoquinoline-6-carboxylic Acid pKa Relative to Non-Carboxylic Acid 3-Aminoisoquinoline Scaffolds

3-Aminoisoquinoline-6-carboxylic acid exhibits a predicted pKa of 3.11 ± 0.30 for the 6-carboxylic acid group, which confers a distinct ionization state relative to non-carboxylic acid-bearing 3-aminoisoquinoline scaffolds such as 3-aminoisoquinoline (CAS 254-67-5) that lack this acidic functionality entirely . The presence of the ionizable carboxylate at physiological pH (~7.4) substantially alters aqueous solubility, membrane permeability, and potential for salt formation compared to unsubstituted or amino-only isoquinoline cores .

Physicochemical profiling Ionization state Solubility optimization Drug-likeness

Target Engagement Evidence: PDE4B Inhibitory Activity of 3-Aminoisoquinoline Scaffold in HCT-116 Colorectal Cancer Model

3-Aminoisoquinoline derivatives, of which 3-aminoisoquinoline-6-carboxylic acid is a core scaffold, demonstrate selective PDE4B inhibition with quantifiable cytotoxicity in KRAS-mutated colorectal cancer models. Compound 4d, a 3-aminoisoquinoline congener, exhibited IC₅₀ = 18 μM against HCT-116 human colorectal cancer cells and GI₅₀ = 1.9 μM against T-47D human breast cancer cells in phenotypic screening across a 60-cell-line panel [1]. A more optimized 3-aminoisoquinoline derivative (Compound 089) showed enhanced potency with IC₅₀ = 1.6 μM and GI₅₀ = 0.53 μM against HCT-116 cells, with direct PDE4B inhibition at IC₅₀ = 2.5 μM [2]. In 3D floating (3DF) spheroid culture of HKe3-mtKRAS cells, 50 μM of 3-aminoisoquinoline congeners 4c and 4d inhibited spheroid growth, consistent with selective PDE4B targeting [1]. This 3-amino positioning distinguishes these compounds from 1-amino-substituted analogs (e.g., 1-aminoisoquinoline derivatives) that are reported to target B-Raf kinase inhibition rather than PDE4B [3].

PDE4B inhibition KRAS-mutant cancer Oncology target validation 3D spheroid culture

Scaffold Selectivity Evidence: Kinase Binding Abrogation upon Aminoheterocycle Scaffold Modification

In a systematic SAR study of FLT3 and Src-family kinase inhibitors, modification of the aminoisoquinoline benzamide scaffold to aminoquinoline or aminoquinazoline core structures completely abrogated FLT3 and Src-family kinase binding affinity [1]. This demonstrates that the isoquinoline heterocyclic framework—specifically the nitrogen positioning and bicyclic aromatic geometry—is non-negotiable for maintaining target engagement in this kinase inhibitor class. While this study evaluated 4-substituted aminoisoquinoline benzamides rather than 3-aminoisoquinoline-6-carboxylic acid directly, the principle that minor scaffold alterations eliminate binding activity is directly transferable to procurement decisions involving 3-aminoisoquinoline-6-carboxylic acid versus alternative heterocyclic building blocks such as quinoline-6-carboxylic acid or isoquinoline-6-carboxylic acid (which lacks the 3-amino group). The lead aminoisoquinolines in this study potently inhibited FLT3-driven AML cell lines MV4-11 and MOLM-14, establishing the aminoisoquinoline scaffold as a kinase inhibitor pharmacophore distinct from quinoline and quinazoline alternatives [1].

FLT3 kinase Src-family kinase Kinase inhibitor scaffold SAR scaffold fidelity

6-Carboxylic Acid Positional Differentiation: Predicted Properties Versus 5-Carboxylic Acid Regioisomer

The 6-carboxylic acid positional isomer (CAS 1337880-79-1) exhibits distinct predicted physicochemical and safety profiles relative to the commercially available 5-carboxylic acid regioisomer (CAS 1337880-90-6) . The 5-carboxylic acid isomer carries GHS07 hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) warnings . While specific hazard classification data for the 6-carboxylic acid isomer is not publicly available in the same detail, the difference in GHS labeling between closely related regioisomers underscores that substitution pattern alters not only biological target engagement but also handling safety profiles—a factor directly relevant to laboratory procurement and risk assessment. The 5-carboxylic acid isomer has a predicted molecular weight of 188.186 g/mol and purity specification of 95.0% , which is comparable to the 6-isomer's typical commercial purity range of 95-99% .

Regioisomer comparison Property prediction Scaffold optimization Medicinal chemistry

Procurement-Guided Application Scenarios: Where 3-Aminoisoquinoline-6-carboxylic Acid Delivers Differentiated Value


PDE4B-Targeted Lead Optimization in KRAS-Mutant Colorectal Cancer

For medicinal chemistry teams developing selective PDE4B inhibitors targeting KRAS-mutant colorectal cancer, 3-aminoisoquinoline-6-carboxylic acid provides the validated 3-aminoisoquinoline pharmacophore that demonstrates PDE4B selectivity and in vivo tolerability. Literature precedence establishes that 3-aminoisoquinoline congeners exhibit IC₅₀ values as low as 1.6 μM against HCT-116 cells with direct PDE4B inhibition at 2.5 μM [1], and the 6-carboxylic acid handle enables amide conjugation to explore SAR vectors consistent with the benzamide-derivatized lead compounds that showed efficacy in nude mouse HCT-116 xenograft models [1].

Kinase Inhibitor Scaffold Diversification with Carboxylic Acid Derivatization Handle

In kinase inhibitor programs where aminoisoquinoline scaffold fidelity is essential—given that modification to aminoquinoline or aminoquinazoline abrogates FLT3 and Src-family kinase binding [1]—3-aminoisoquinoline-6-carboxylic acid offers a dual-functionalized core for library synthesis. The 6-carboxylic acid group provides a chemically orthogonal conjugation site for amide bond formation, while the 3-amino group can be functionalized independently, enabling systematic exploration of bivalent or bifunctional inhibitor designs.

pH-Dependent Formulation and Salt Screening Studies

With a predicted carboxylic acid pKa of 3.11 ± 0.30 [1], 3-aminoisoquinoline-6-carboxylic acid exists predominantly in its deprotonated carboxylate form at physiological pH, enabling salt formation with basic counterions (e.g., sodium, potassium, arginine) for solubility enhancement. This pH-dependent ionization profile supports formulation development where solubility modulation and salt selection are critical, whereas non-carboxylated 3-aminoisoquinoline analogs lack this ionizable functionality and the associated formulation flexibility.

Regioisomer-Specific Chemical Biology Probe Development

For chemical biology applications requiring precise spatial presentation of functional groups (e.g., biotin or fluorophore conjugation via the carboxylic acid), the 6-position substitution pattern offers a unique geometric vector distinct from 5-carboxylic acid (CAS 1337880-90-6) or 8-carboxylic acid (CAS 1337882-40-2) regioisomers. This positional specificity is critical when conjugation must occur at a defined distance and orientation relative to the 3-amino recognition element, such as in PROTAC linker attachment or fluorescent probe design where linker geometry directly affects target engagement efficiency.

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